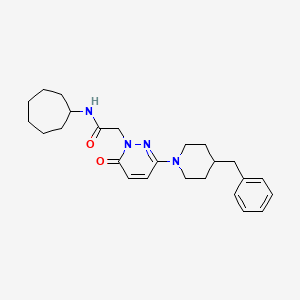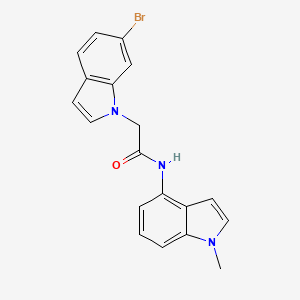![molecular formula C18H16N2O3S B12183900 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide](/img/structure/B12183900.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features both benzodioxole and benzothiazole moieties. These structures are known for their bioactive properties and are often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide typically involves the following steps:
Formation of Benzodioxole Moiety: This can be synthesized from catechol with disubstituted halomethanes.
Formation of Benzothiazole Moiety: This involves the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzodioxole and benzothiazole moieties through a propanamide linker under specific reaction conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the amide linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzodioxole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can inhibit cytochrome P450 enzymes, affecting drug metabolism . The benzothiazole moiety can interact with various proteins and enzymes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Known for its bioactive properties and used in pharmaceuticals.
Benzothiazole: Widely studied for its antimicrobial and anticancer activities.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide is unique due to the combination of benzodioxole and benzothiazole moieties, which may confer synergistic bioactive properties. This makes it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C18H16N2O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H16N2O3S/c21-17(7-8-18-20-13-3-1-2-4-16(13)24-18)19-10-12-5-6-14-15(9-12)23-11-22-14/h1-6,9H,7-8,10-11H2,(H,19,21) |
InChI Key |
GLYITAUJGQGAEC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide](/img/structure/B12183823.png)



![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-benzylbenzimidazole](/img/structure/B12183848.png)
![2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide](/img/structure/B12183858.png)
![N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide](/img/structure/B12183859.png)
![N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B12183863.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12183864.png)
amine](/img/structure/B12183880.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-phenylacetamide](/img/structure/B12183882.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide](/img/structure/B12183886.png)
![2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B12183892.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B12183893.png)
